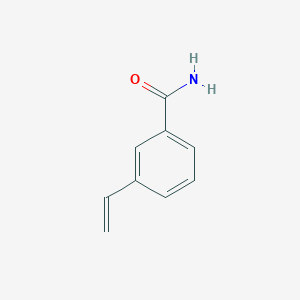
3-Ethenylbenzamide
Vue d'ensemble
Description
3-Ethenylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Ethenylbenzamide, a derivative of benzamide, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, summarizing its effects on different biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethenyl group attached to the benzamide structure. Its molecular formula is , and it possesses distinct chemical properties that contribute to its biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that benzamide derivatives exhibit antimicrobial properties. The ethenyl substitution may enhance the interaction with microbial membranes, leading to increased efficacy against various pathogens.
- Anticancer Potential : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The specific effects of this compound on cancer cell lines remain an area for further investigation.
- Neuroprotective Effects : Some studies suggest that benzamide derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits. The exact neurochemical pathways influenced by this compound need more exploration.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Benzylpenicillin | 16 | Staphylococcus aureus |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
Neuroprotective Effects
Research exploring the neuroprotective properties of benzamide derivatives highlighted that compounds with structural similarities to this compound could reduce oxidative stress in neuronal cells. This suggests a possible therapeutic application in neurodegenerative diseases.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate low acute toxicity; however, comprehensive studies are necessary to evaluate chronic exposure effects and possible side effects.
Summary of Toxicological Findings
| Endpoint | Observed Effect |
|---|---|
| Acute Toxicity | Low |
| Neurotoxicity | Minimal |
| Reproductive Toxicity | Not established |
Propriétés
IUPAC Name |
3-ethenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZMZNDYXEKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501867 | |
| Record name | 3-Ethenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16260-62-1 | |
| Record name | 3-Ethenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













